molecular formula C25H25N3O4 B2479770 Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate CAS No. 478246-44-5

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate

Cat. No.: B2479770
CAS No.: 478246-44-5
M. Wt: 431.492
InChI Key: FTRJPRLZDREQRA-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate (molecular formula: C21H24N4O5S, molecular weight: 444.51 g/mol) is a nitroaromatic compound featuring a benzhydryl-substituted piperazino group and a methyl ester moiety. Its structural complexity arises from the combination of a nitro group at the 3-position of the benzene ring and a benzhydrylpiperazino group at the 4-position . The compound is synthesized via carbothioyl piperazino substitution, with a reported purity of >90% in commercial preparations .

Properties

IUPAC Name

methyl 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRJPRLZDREQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and bases like sodium hydroxide for hydrolysis reactions .

Major Products Formed

The major products formed from these reactions include the corresponding amine from the reduction of the nitro group and the carboxylic acid from the hydrolysis of the ester group .

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine ring. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

Recent studies emphasize the role of piperazine derivatives in drug discovery due to their conformational flexibility and hydrogen-bonding capacity. For instance:

  • The cyclopropylcarbonyl variant (C16H19N3O5) shows promise in reducing off-target interactions compared to bulkier benzhydryl derivatives .
  • Thioamide-containing analogs (e.g., sc-328648) exhibit unique binding profiles in enzyme inhibition assays, though stability remains a challenge .

Biological Activity

Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate, with the molecular formula C25H25N3O4 and a molecular weight of 431.48 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C25H25N3O4
  • Molecular Weight : 431.48 g/mol

The compound features a piperazine ring substituted with a benzhydryl group and a nitro group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. This interaction suggests potential applications in treating neuropsychiatric disorders.
  • Enzyme Modulation : It may also modulate enzymes involved in metabolic pathways, influencing various biochemical processes.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly dopamine pathways. This could have implications for conditions such as depression and schizophrenia.
  • Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties. The structural features may enhance binding affinity to bacterial targets.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study explored the effects of similar compounds on dopamine receptor modulation, indicating potential therapeutic effects for mood disorders.
    • Research findings suggest that compounds with similar structures can influence dopamine receptor activity, leading to changes in neurotransmitter release.
  • Antimicrobial Activity :
    • Investigations into derivatives of related compounds have shown promising results against various bacterial strains.
    • The nitro group in the structure is hypothesized to contribute to enhanced antimicrobial efficacy by interacting with bacterial cellular components.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalModulation of dopamine pathways; potential for treating mood disorders
AntimicrobialPotential antibacterial properties; effective against certain bacterial strains
Enzyme InteractionPossible modulation of metabolic enzymes influencing various biochemical pathways

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